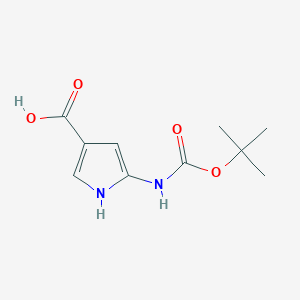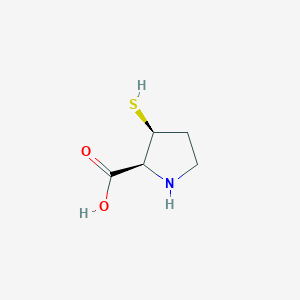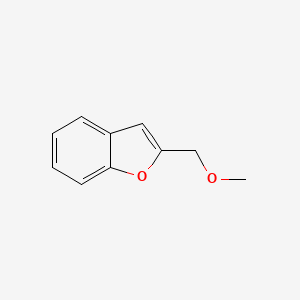![molecular formula C10H9NO4 B15204753 2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid typically involves the formation of the oxazole ring followed by the introduction of the hydroxymethyl and acetic acid groups. One common method involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the carboxylic acid group can form ionic interactions with positively charged residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid can be compared to other oxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(Chloromethyl)benzo[d]oxazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the hydroxymethyl and acetic acid groups, which provide additional functionalization options and potential for diverse chemical reactivity.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2-[2-(hydroxymethyl)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14) |
InChI-Schlüssel |
MDIBXJDWQBXFIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




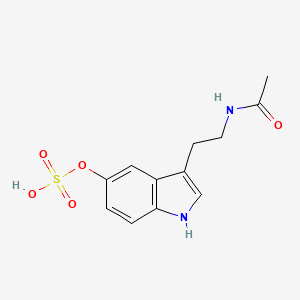

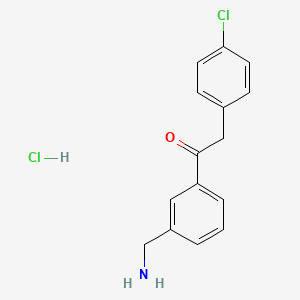
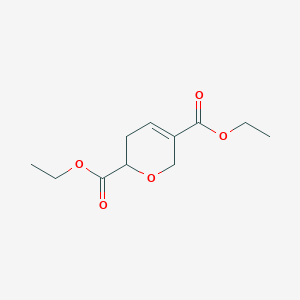

![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
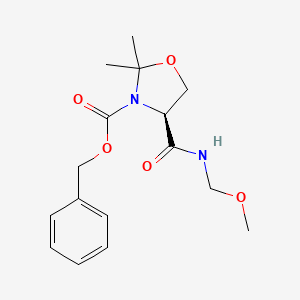

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
